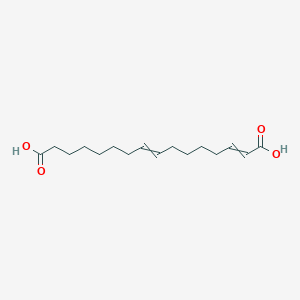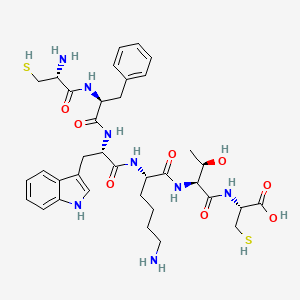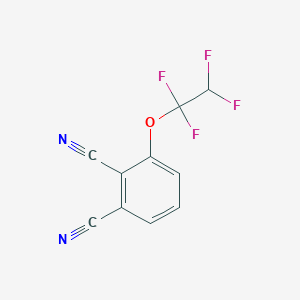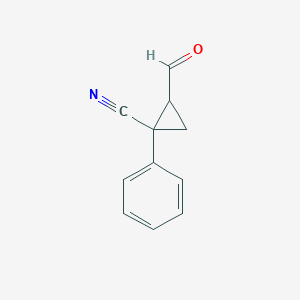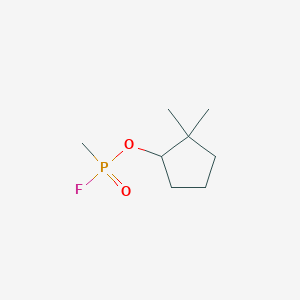
2,2-Dimethylcyclopentyl methylphosphonofluoridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylcyclopentyl methylphosphonofluoridate is an organophosphorus compound with the molecular formula C8H16FO2P. It is known for its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclopentyl ring substituted with two methyl groups and a methylphosphonofluoridate group.
Métodos De Preparación
The synthesis of 2,2-Dimethylcyclopentyl methylphosphonofluoridate typically involves the reaction of 2,2-dimethylcyclopentanol with methylphosphonofluoridic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment and catalysts to optimize yield and purity.
Análisis De Reacciones Químicas
2,2-Dimethylcyclopentyl methylphosphonofluoridate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions may yield different phosphonofluoridate derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2-Dimethylcyclopentyl methylphosphonofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: This compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialized chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylcyclopentyl methylphosphonofluoridate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
2,2-Dimethylcyclopentyl methylphosphonofluoridate can be compared with other similar organophosphorus compounds, such as:
2-Methylcyclopentyl methylphosphonofluoridate: This compound has a similar structure but with one less methyl group on the cyclopentyl ring.
2,2-Dimethylcyclopentanol: This is a precursor in the synthesis of this compound and shares the cyclopentyl ring structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylphosphonofluoridate group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
453574-97-5 |
|---|---|
Fórmula molecular |
C8H16FO2P |
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
2-[fluoro(methyl)phosphoryl]oxy-1,1-dimethylcyclopentane |
InChI |
InChI=1S/C8H16FO2P/c1-8(2)6-4-5-7(8)11-12(3,9)10/h7H,4-6H2,1-3H3 |
Clave InChI |
WLHVXHBOEJKSJU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC1OP(=O)(C)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


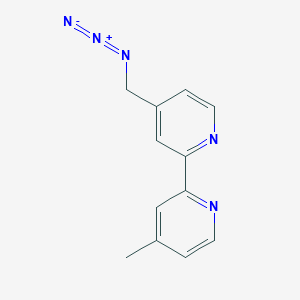
![8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14255328.png)
![N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide](/img/structure/B14255331.png)
![4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline](/img/structure/B14255336.png)
![N-{2-[(2-Chloro-6-nitrophenyl)sulfanyl]-4-methoxyphenyl}formamide](/img/structure/B14255338.png)
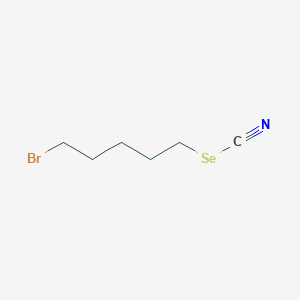
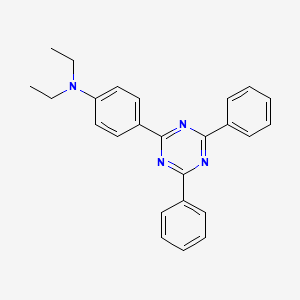

![{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene](/img/structure/B14255369.png)
![[1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate](/img/structure/B14255370.png)
